molecular formula C18H18BrN5O B2626578 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396845-47-8

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2626578
CAS No.: 1396845-47-8
M. Wt: 400.28
InChI Key: HBRKWRYPLMEDOP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-bromobenzyl bromide with 4-butylaniline to form an intermediate, which is then subjected to cyclization with sodium azide to yield the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate
  • 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)-4-quinolinecarboxylate

Uniqueness

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-butylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRKWRYPLMEDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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